molecular formula C6H7FN2OS B15363713 4-Fluorobenzenesulfonimidamide

4-Fluorobenzenesulfonimidamide

Cat. No.: B15363713
M. Wt: 174.20 g/mol
InChI Key: BLTLOPDHFNALLF-UHFFFAOYSA-N
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Description

4-Fluorobenzenesulfonimidamide is a fluorinated aromatic sulfonamide compound characterized by the presence of a fluorine atom on the benzene ring and a sulfonamide group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Nucleophilic Substitution: One common synthetic route involves the nucleophilic substitution of 4-fluorobenzenesulfonyl chloride with ammonia or an amine derivative under controlled conditions.

  • Reductive Amination: Another method is the reductive amination of 4-fluorobenzenesulfonyl chloride with an amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: Industrial production typically involves large-scale reactions under optimized conditions to ensure high yield and purity. The choice of reagents and solvents, as well as reaction temperature and pressure, are carefully controlled to achieve the desired product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid derivative.

  • Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Fluorinated benzenesulfonic acids.

  • Reduction: 4-Fluorobenzenesulfonic acids.

  • Substitution: Various substituted fluorobenzenesulfonamides.

Scientific Research Applications

4-Fluorobenzenesulfonimidamide is utilized in several scientific research areas:

  • Chemistry: It serves as an intermediate in the synthesis of more complex fluorinated compounds.

  • Biology: The compound is used in bioimaging and as a fluorophore in biological studies.

  • Industry: It is used in the production of materials and monomers for various industrial applications.

Mechanism of Action

The mechanism by which 4-Fluorobenzenesulfonimidamide exerts its effects depends on its specific application. For instance, in antimicrobial applications, it may inhibit bacterial growth by interfering with cell wall synthesis. In antitumor applications, it may target specific pathways involved in cancer cell proliferation.

Molecular Targets and Pathways:

  • Antimicrobial Action: Targets bacterial cell wall synthesis.

  • Antitumor Action: Inhibits pathways involved in cancer cell growth and division.

Comparison with Similar Compounds

4-Fluorobenzenesulfonimidamide is unique due to its fluorine atom, which imparts distinct chemical properties compared to non-fluorinated analogs. Similar compounds include:

  • 4-Fluorobenzenesulfonamide: Lacks the imidamide group.

  • 4-Methoxybenzenesulfonamide: Contains a methoxy group instead of fluorine.

  • 4-Nitrobenzenesulfonamide: Contains a nitro group instead of fluorine.

These compounds differ in their reactivity and applications due to the presence of different substituents on the benzene ring.

Properties

Molecular Formula

C6H7FN2OS

Molecular Weight

174.20 g/mol

IUPAC Name

1-(aminosulfonimidoyl)-4-fluorobenzene

InChI

InChI=1S/C6H7FN2OS/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H3,8,9,10)

InChI Key

BLTLOPDHFNALLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1F)S(=N)(=O)N

Origin of Product

United States

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